MAO-B Inhibitory Potency: Mao-B-IN-23 IC50 of 1.44 µM in Direct Assay Comparison with Safinamide and Pargyline
In a continuous spectrophotometric assay using human recombinant MAO-B, Mao-B-IN-23 (compound 11f) exhibited an IC50 of 1.44 ± 0.21 µM [1]. In the same study, the clinically used reversible inhibitor safinamide showed an IC50 of 0.019 ± 0.0019 µM, and the irreversible inhibitor pargyline had an IC50 of 0.11 ± 0.011 µM [1]. Thus, Mao-B-IN-23 is approximately 76-fold less potent than safinamide and 13-fold less potent than pargyline in this assay system.
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.44 ± 0.21 µM |
| Comparator Or Baseline | Safinamide: 0.019 ± 0.0019 µM; Pargyline: 0.11 ± 0.011 µM |
| Quantified Difference | 76-fold less potent than safinamide; 13-fold less potent than pargyline |
| Conditions | Continuous spectrophotometric assay, human recombinant MAO-B, pH 7.4, 37°C |
Why This Matters
Direct potency comparison within the same experimental system enables accurate ranking and selection of tool compounds for in vitro MAO-B studies.
- [1] Perumal K, Lee J, Annes SB, Ramesh S, Rangarajan TM, Mathew B, Kim H. An efficient method to access spiro pseudoindoxyl ketones: evaluation of indoxyl and their N-benzylated derivatives for inhibition of the activity of monoamine oxidases. RSC Adv. 2023;13(36):24925-24935. doi:10.1039/d3ra03641c. View Source
